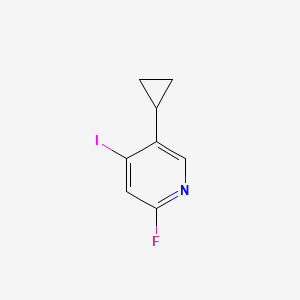

5-环丙基-2-氟-4-碘吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Pharmaceutical Development

5-Cyclopropyl-2-fluoro-4-iodopyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance binding affinity and metabolic stability due to the presence of fluorine, which is a common substituent in pharmaceuticals . The iodine moiety also offers a site for further functionalization through cross-coupling reactions.

Agricultural Chemistry

In agriculture, this compound serves as a precursor for the development of agrochemicals. The introduction of fluorine atoms into active ingredients can improve their physical and biological properties, leading to more effective pesticides and herbicides .

Material Science

The compound’s unique structure is explored in material science for the development of novel organic materials. Its ability to participate in various chemical reactions makes it a candidate for creating new polymers and coatings with potential industrial applications .

Chemical Synthesis

As a building block in organic synthesis, 5-Cyclopropyl-2-fluoro-4-iodopyridine is used to construct complex molecules. Its reactivity profile allows for selective transformations, making it a versatile reagent in the synthesis of heterocyclic compounds .

Environmental Science

Research in environmental science utilizes this compound to study the environmental fate of iodinated pyridines. Understanding its degradation pathways helps in assessing the environmental impact of related compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Cyclopropyl-2-fluoro-4-iodopyridine are used as standards and reagents in chromatographic methods and mass spectrometry, aiding in the detection and quantification of complex molecules .

Biochemistry

The electron-withdrawing effects of the fluorine atom make this compound an interesting subject in enzyme inhibition studies. It’s used to probe the biochemical pathways and understand the structure-activity relationships in biological systems .

Medical Research

In medical research, fluorinated pyridines, like 5-Cyclopropyl-2-fluoro-4-iodopyridine , are investigated for their potential use in radiolabeled compounds for imaging and therapy, particularly in cancer research .

安全和危害

作用机制

Mode of Action

As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .

属性

IUPAC Name |

5-cyclopropyl-2-fluoro-4-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPWTPNPVSSCRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)

![Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2355393.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)

![6-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355397.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)